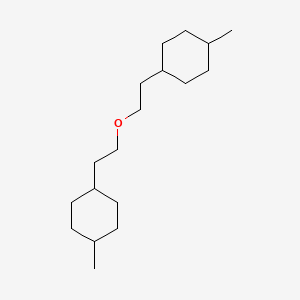
Cyclohexane, 1,1'-(oxydi-2,1-ethanediyl)bis[4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is a chemical compound with the molecular formula C18H34O2. It is known for its unique structure, which includes two 4-methylcyclohexane rings connected by an ethylene oxide bridge. This compound is used in various industrial and research applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) typically involves the reaction of 4-methylcyclohexanol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The process requires precise temperature and pressure control to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethylene oxide bridge and the methyl groups on the cyclohexane rings .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethylene oxide bridge, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) involves its interaction with specific molecular targets and pathways. The ethylene oxide bridge and the methyl groups on the cyclohexane rings play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, leading to its diverse range of effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane)
- Oxydi-2,1-ethanediyl bismethacrylate
- Quaternary ammonium compounds, (oxydi-2,1-ethanediyl)bis [coco alkyldimethyl, dichlorides]
Uniqueness
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is unique due to its specific structure, which includes two 4-methylcyclohexane rings connected by an ethylene oxide bridge. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H34O |
|---|---|
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
1-methyl-4-[2-[2-(4-methylcyclohexyl)ethoxy]ethyl]cyclohexane |
InChI |
InChI=1S/C18H34O/c1-15-3-7-17(8-4-15)11-13-19-14-12-18-9-5-16(2)6-10-18/h15-18H,3-14H2,1-2H3 |
Clave InChI |
IDUAXNKQWGBLIL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CCOCCC2CCC(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
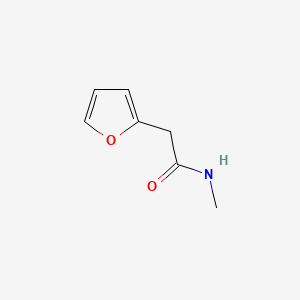
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
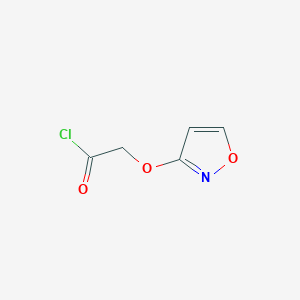
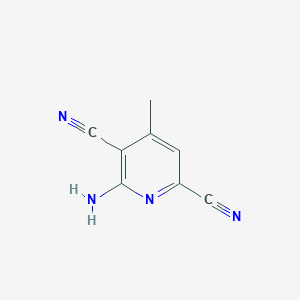
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)
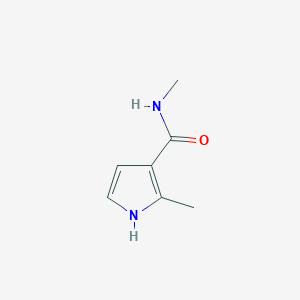

![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
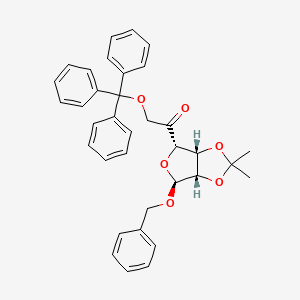
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
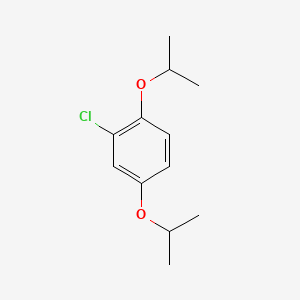
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
